molecular formula C13H8N2O5 B3000724 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione CAS No. 667446-41-5

2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B3000724
M. Wt: 272.216
InChI Key: INAULTGLYURLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione" is a derivative of the isoindole dione family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The isoindole dione structure is characterized by a fused two-ring system consisting of an indole ring and a dione moiety.

Synthesis Analysis

The synthesis of isoindole diones can be achieved through various methods. One approach involves the generation of azomethine ylides from α-amino acids and carbonyl compounds, which are then captured by quinones to form 2H-isoindole-4,7-diones . Another method starts with 3-sulfolene to develop hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which can be further modified to produce amino and triazole derivatives through epoxide opening reactions .

Molecular Structure Analysis

The molecular structure of isoindole diones is typically established using spectroscopic methods such as NMR and mass spectrometry. For instance, the structure of related compounds like 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC) and its metabolites has been thoroughly investigated using NMR spectroscopy and confirmed by density functional theory (DFT) calculations . These techniques are crucial for determining the constitution, tautomerism, and stereochemistry of the compounds.

Chemical Reactions Analysis

Isoindole diones can undergo various chemical reactions, including nucleophilic addition to the epoxide group, which leads to the formation of different derivatives. For example, the opening of the epoxide with sodium azide yields amino and triazole derivatives, while cis-hydroxylation followed by acetate conversion produces hydroxyl analogues . Additionally, benzo[f]isoindole-4,9-diones can be synthesized from primary amines and undergo spontaneous oxidation to form the desired dione compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole diones are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their potential use in pharmaceutical applications. The presence of functional groups such as nitro, hydroxyl, or trifluoromethyl can significantly affect these properties and the biological activity of the compounds .

Scientific Research Applications

Palladium-Catalyzed Synthesis

  • A palladium-catalyzed method for producing 2-substituted isoindole-1,3-diones has been developed. This approach is efficient for synthesizing this class of heterocycles, demonstrating functional group tolerance such as methoxy, alcohol, ketone, and nitro groups, which could include the 2-(2-furylmethyl)-4-nitro variant (Worlikar & Larock, 2008).

Synthesis and Molecular Structure

  • Investigations into the molecular structures of isoindole derivatives have been conducted, such as the study of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, which shares a structural similarity to 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione. This research revealed insights into the planarity of benzotriazole and isoindole units and their molecular conformation (Wang, Jian, & Liu, 2008).

Synthesis Variants and Analysis

  • Various synthetic approaches and analyses have been explored for isoindole-1,3-diones. For instance, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has been developed, offering a new synthesis pathway that may be applicable to the 2-(2-furylmethyl)-4-nitro variant (Tan et al., 2016).

NMR Spectroscopy and Structure Characterization

  • NMR spectroscopy has been utilized to confirm the identity and structure of isoindole-1,3-dione derivatives. This technique plays a crucial role in establishing molecular structures, as seen in the study of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione (Dioukhane et al., 2021).

Safety And Hazards

The safety data sheet for 2-Furyl methyl ketone indicates that it is combustible and can be fatal if swallowed or inhaled. It is also toxic in contact with skin and causes serious eye irritation .

Future Directions

Future research could focus on further understanding the synthesis, properties, and potential applications of this compound. This could include studying its reactivity under various conditions, investigating its potential biological activities, and exploring its potential uses in fields such as medicinal chemistry and materials science .

properties

IUPAC Name

2-(furan-2-ylmethyl)-4-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-12-9-4-1-5-10(15(18)19)11(9)13(17)14(12)7-8-3-2-6-20-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAULTGLYURLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione

CAS RN

667446-41-5
Record name 2-(2-Furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.